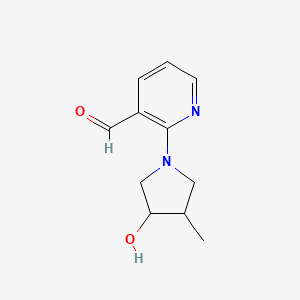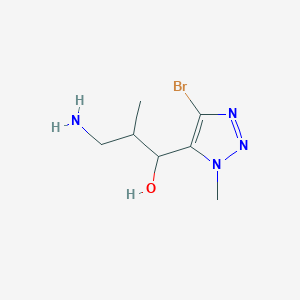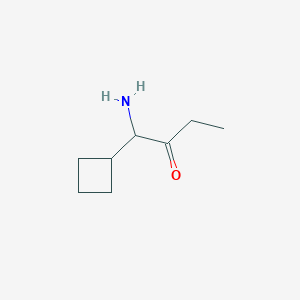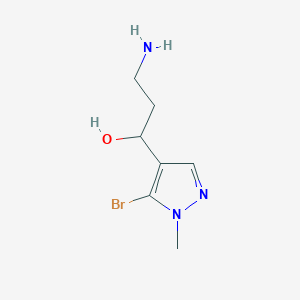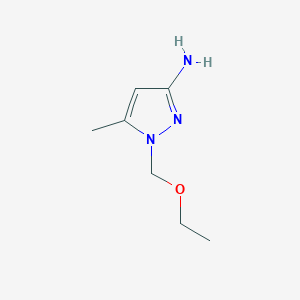
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of an ethyl group, an imino group, a 3-methoxyphenyl group, and a lambda6-sulfanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with sulfur monochloride to yield the desired compound. The reaction conditions generally include:
Temperature: The reactions are usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone can be compared with other similar compounds, such as:
Thiazolidinones: These compounds also contain sulfur and have similar biological activities.
Sulfonamides: Known for their antimicrobial properties, sulfonamides share some structural similarities.
Imines: Compounds containing imino groups, which are also reactive and have diverse applications.
List of Similar Compounds
- Thiazolidine-2,4-dione
- Sulfanilamide
- Benzylideneaniline
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
ethyl-imino-(3-methoxyphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(10,11)9-6-4-5-8(7-9)12-2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
JJTJVWIVYOTGEL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=N)(=O)C1=CC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


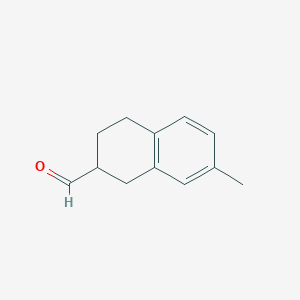
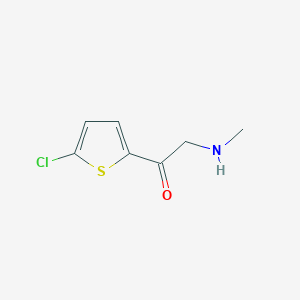

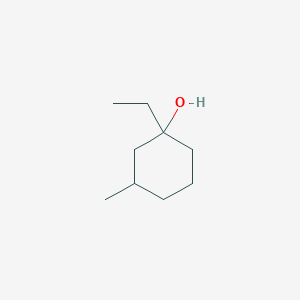
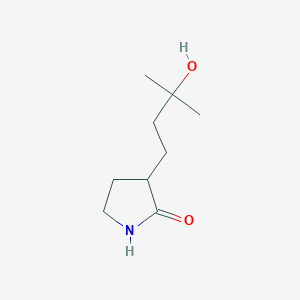
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
